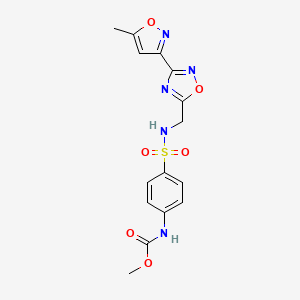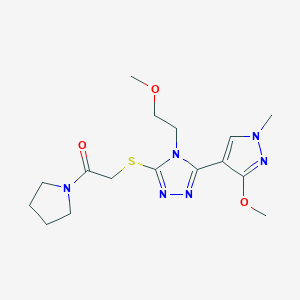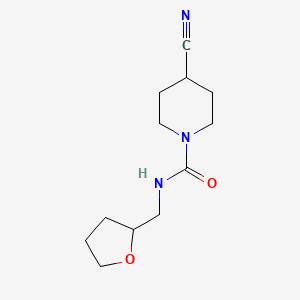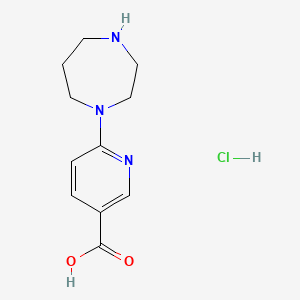![molecular formula C10H14F2N4O B2894982 [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone CAS No. 2101198-26-7](/img/structure/B2894982.png)
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFP-10825 has been shown to have promising pharmacological properties, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent. It has also been shown to modulate the activity of certain neurotransmitters in the brain, making it a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent. It has also been shown to modulate the activity of certain neurotransmitters in the brain, making it a potential therapeutic agent for neurological disorders. [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has also been shown to have an effect on the immune system, making it a potential immunomodulatory agent.
Advantages And Limitations For Lab Experiments
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell-based assays. It is also stable and has a long half-life, making it suitable for use in in vivo studies. However, [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone also has some limitations. It is not water-soluble, making it difficult to administer in certain experimental settings. It also has limited bioavailability, making it difficult to achieve therapeutic concentrations in the body.
Future Directions
There are several future directions for research on [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone. One potential direction is to further investigate its potential as an anti-cancer agent. Another potential direction is to investigate its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone and its potential side effects. Finally, there is potential for the development of new drugs based on the structure of [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone, which could have improved pharmacological properties and therapeutic potential.
Synthesis Methods
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone can be synthesized using a multi-step process that involves the reaction of pyrazole and pyrrolidine with difluoroethyl ketone. The resulting compound is then treated with various reagents to yield the final product. The synthesis of [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has shown potential in a variety of scientific research applications, including drug discovery and development, neuroscience, and cancer research. In drug discovery, [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone can be used as a lead compound to develop new drugs with improved pharmacological properties. In neuroscience, [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has been shown to modulate the activity of certain neurotransmitters, making it a potential therapeutic agent for neurological disorders. In cancer research, [4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-16-5-7(13)9(14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDIESALAWCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2894911.png)

methanone](/img/structure/B2894913.png)

![5-Fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894915.png)


